
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone
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Overview
Description
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is a useful research compound. Its molecular formula is C18H24ClNO3S2 and its molecular weight is 401.96. The purity is usually 95%.
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Biological Activity
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazepane ring, a dioxido group, and various functional moieties that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H18ClN2O3S, with a molecular weight of approximately 318.82 g/mol. The compound's structure is characterized by:
Feature | Description |
---|---|
Thiazepane Ring | A seven-membered heterocyclic ring |
Chlorophenyl Group | Enhances biological activity |
Cyclopentylthio Moiety | Provides additional pharmacological properties |
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets. Research indicates that the thiazepane structure may facilitate binding to enzymes or receptors involved in various biological pathways. This interaction can lead to alterations in enzyme activity or receptor signaling, potentially resulting in therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting their function and affecting metabolic pathways.
- Receptor Modulation : It may modulate the activity of specific receptors involved in disease processes, thereby influencing cellular responses.
Biological Activities
Several studies have explored the biological activities associated with this compound. Notable activities include:
Antimicrobial Activity
Research suggests that thiazepane derivatives exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance this activity against various pathogens.
Anticancer Potential
The compound has been investigated for its potential anticancer effects. Its ability to induce apoptosis in cancer cells could be linked to its interaction with specific cellular pathways.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazepanes showed significant inhibition against gram-positive and gram-negative bacteria. The incorporation of the chlorophenyl moiety was found to enhance this effect.
- Cancer Cell Studies : In vitro studies indicated that this compound exhibited cytotoxic effects on several cancer cell lines. Mechanistic studies suggested that the compound triggers apoptotic pathways through caspase activation.
Research Findings
Recent literature highlights the ongoing research into the pharmacological applications of this compound:
Study Focus | Findings |
---|---|
Enzyme Inhibition | Identified as a potential inhibitor for specific metabolic enzymes. |
Anticancer Activity | Induced apoptosis in cancer cell lines; further studies needed for clinical relevance. |
Antimicrobial Properties | Effective against a range of bacterial strains; structure-activity relationship studies ongoing. |
Scientific Research Applications
Overview
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone, also known as Sotagliflozin, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a thiazepane ring and various functional groups that contribute to its biological activities.
Antidiabetic Effects
Sotagliflozin acts as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This mechanism prevents glucose reabsorption in the kidneys, promoting its excretion and aiding in glycemic control for patients with type 2 diabetes. Research indicates that this compound not only helps manage blood sugar levels but also offers benefits such as weight loss and improved cardiovascular health .
Neuroprotective Properties
Preliminary studies suggest potential neuroprotective effects of Sotagliflozin in models of neuroinflammation. The compound may inhibit inflammatory responses in microglial cells, which could be beneficial in neurodegenerative diseases such as Parkinson's disease .
Enzyme Inhibition
The compound has been classified under enzyme inhibitors, indicating its potential role in modulating enzymatic activity. Ongoing research aims to identify specific enzymes targeted by Sotagliflozin and the implications for therapeutic applications .
Case Studies and Research Findings
Research findings on Sotagliflozin have highlighted its efficacy in clinical settings:
- Clinical Trials : Studies have demonstrated that Sotagliflozin significantly improves glycemic control in patients with type 2 diabetes compared to placebo treatments.
- Animal Models : Research involving animal models has shown promising results regarding its neuroprotective effects, suggesting a mechanism that involves the modulation of inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone, and how can reaction yields be improved?
- Methodological Answer : The synthesis can be optimized by evaluating alkylating agents (e.g., bromo- or chloro-derivatives) for thioether bond formation. For example, using 2-bromo-1-(4-methoxyphenyl)ethanone as an alkylating agent in a nucleophilic substitution reaction achieved a 91% yield in a structurally analogous compound . Reaction conditions (solvent polarity, temperature, and catalyst use) should be systematically varied. Monitoring via TLC and HPLC ensures intermediate purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural identity of this compound?
- Methodological Answer :
- ¹H NMR : Analyze aromatic proton environments (e.g., 2-chlorophenyl substituents) and cyclopentylthio methylene signals (δ ~4.75 ppm for CH2 groups) .
- IR : Identify sulfone (S=O) stretches at ~1300–1150 cm⁻¹ and ketone (C=O) at ~1700 cm⁻¹. Subtract solvent artifacts (e.g., CCl4 at 1550 cm⁻¹) using reference spectra .
- MS : Confirm molecular ion peaks via electron ionization (EI-MS) and fragmentation patterns (e.g., loss of cyclopentylthio moiety) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : High-throughput screening (HTS) using cell-based assays (e.g., oxidative stress response via Keap1-Nrf2-ARE pathway activation) can identify bioactivity. Dose-response curves (0.1–100 µM) and positive controls (e.g., sulforaphane) validate results. Use luminescence or fluorescence readouts for ARE-driven reporter genes .
Advanced Research Questions
Q. How can kinetic and thermodynamic studies resolve contradictions in reaction mechanisms for sulfone formation?
- Methodological Answer : Perform density functional theory (DFT) calculations to model sulfonation pathways (e.g., sulfoxide → sulfone oxidation). Compare experimental activation energies (via Arrhenius plots) with theoretical values. Use stopped-flow IR to track intermediates in real-time. Discrepancies between computational and experimental data may indicate solvent or catalyst effects .
Q. What experimental designs assess environmental stability and degradation products of this compound?
- Methodological Answer : Follow long-term environmental fate studies as per INCHEMBIOL project guidelines :
- Hydrolysis : Expose to pH 3–9 buffers at 25–50°C; analyze via LC-MS for degradation products.
- Photolysis : Use UV-Vis irradiation (λ = 290–800 nm) in aqueous/organic media; monitor half-lives.
- Biotic degradation : Incubate with soil microbiota; quantify metabolites via GC-MS.
Q. How do steric and electronic effects of the 2-chlorophenyl group influence conformational dynamics in the thiazepane ring?
- Methodological Answer : Perform X-ray crystallography to resolve the solid-state structure (as in analogous chlorophenyl compounds ). Compare with solution-state NMR (NOESY for proximity correlations) and DFT-optimized geometries. Torsional angles around the thiazepane ring and Cl···S non-bonded interactions can be quantified .
Q. What strategies mitigate spectral contamination in IR and MS analyses of this compound?
- Methodological Answer :
- IR : Use solvent subtraction protocols (e.g., CS2 contamination at 855 cm⁻¹) and grating order changes to eliminate artifacts .
- MS : Employ high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., ³⁵Cl vs. ³⁷Cl). Use collision-induced dissociation (CID) to confirm fragment identities .
Q. How can QSAR models predict the pharmacokinetic properties of derivatives of this compound?
- Methodological Answer : Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Train models with datasets from PubChem or CC-DPS . Validate with in vitro permeability (Caco-2 assays) and metabolic stability (microsomal incubation) data .
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-cyclopentylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3S2/c19-16-8-4-3-7-15(16)17-9-10-20(11-12-25(17,22)23)18(21)13-24-14-5-1-2-6-14/h3-4,7-8,14,17H,1-2,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVWHNAUVIODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.